molecular formula C11H8N2 B104252 2-(3-Methylbenzylidene)malononitrile CAS No. 15728-26-4

2-(3-Methylbenzylidene)malononitrile

Cat. No.: B104252
CAS No.: 15728-26-4
M. Wt: 168.19 g/mol
InChI Key: VZUIMBZTZJCXIV-UHFFFAOYSA-N
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Description

2-(3-Methylbenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2. It contains a benzylidene group substituted with a methyl group at the third position and two nitrile groups attached to a propanedinitrile moiety. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and nitrile groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methylbenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst such as sodium hydroxide or piperidine. The reaction typically occurs in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of solid catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, leading to higher yields of the desired product. The reaction conditions may include a temperature of around 60°C and a catalyst loading of 2.5 × 10^-4 g/cm^3 .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylbenzylidene)malononitrile has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: Similar structure but lacks the methyl group at the third position.

    Phenylacrylonitrile: Contains a phenyl group instead of a benzylidene group.

    Propanedinitrile: Lacks the benzylidene and methyl groups.

Uniqueness

2-(3-Methylbenzylidene)malononitrile is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

2-[(3-methylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUIMBZTZJCXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344552
Record name (3-methylbenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15728-26-4
Record name (3-methylbenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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